N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
Furan is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It is considered to be a structural alert with the formula C4H4S . Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom. They are commonly found in many biological and synthetic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Furan has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications
DNA Adduct Formation and Mutagenic Effects
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(1-phenylethyl)oxalamide, due to its structural similarity to certain environmental pollutants and mutagens, can be instrumental in understanding DNA adduct formation. Such compounds have been studied for their ability to bind to DNA upon metabolic activation, leading to potential mutagenic effects, as observed in studies involving similar compounds like 1-nitropyrene (Howard et al., 1983).
Synthesis of Energetic Materials
Research on derivatives of this compound can lead to the development of high-performance energetic materials. Compounds with similar structures have been synthesized, showcasing properties like high density and thermal stability, suggesting potential applications in this domain (Zhang & Shreeve, 2014).
Catalytic Activity in Chemical Reactions
The compound and its analogs can enhance catalytic activity in various chemical reactions. For instance, similar compounds have been used to promote Cu-catalyzed N-arylation of anilines and secondary amines, showcasing their utility in facilitating complex chemical processes (Bhunia et al., 2017).
Pharmaceutical Applications
Compounds structurally similar to this compound have been investigated for their pharmacological properties, including potential antidepressant and antianxiety activities. This suggests the possibility of exploring similar therapeutic applications for this compound (Kumar et al., 2017).
Role in Inhibiting Enzyme Activities
Studies on compounds with structural similarities have shown potential in inhibiting enzyme activities, which can be critical in areas like cancer chemotherapy and malaria treatment. Such research opens avenues for using this compound in similar biomedical applications (Alnabulsi et al., 2018).
Development of Biologically Active Compounds
The compound and its derivatives can be pivotal in synthesizing new biologically active compounds with diverse pharmacological properties. Research in this area focuses on creating molecules with unique structural features, contributing to the development of novel therapeutic agents (Aniskova et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12(13-5-3-2-4-6-13)19-17(22)16(21)18-9-7-15(20)14-8-10-23-11-14/h2-6,8,10-12,15,20H,7,9H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEMQBHOFUGXMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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